molecular formula C26H23NO4 B2546926 3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866808-23-3

3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2546926
CAS No.: 866808-23-3
M. Wt: 413.473
InChI Key: MDGRZECKNQERCB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure substituted with a 3,4-dimethoxybenzoyl group and a 4-methylphenylmethyl group

Scientific Research Applications

3-(3,4-Dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the 3,4-Dimethoxybenzoyl Group: The 3,4-dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-Methylphenylmethyl Group: The final step involves the alkylation of the quinoline nitrogen with 4-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxybenzoyl)-1-phenyl-1,4-dihydroquinolin-4-one: Similar structure but lacks the 4-methylphenylmethyl group.

    3-(3,4-Dimethoxybenzoyl)-1-benzyl-1,4-dihydroquinolin-4-one: Similar structure but has a benzyl group instead of the 4-methylphenylmethyl group.

Uniqueness

The presence of the 4-methylphenylmethyl group in 3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific molecular interactions, making it distinct from its analogs.

Properties

IUPAC Name

3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-17-8-10-18(11-9-17)15-27-16-21(26(29)20-6-4-5-7-22(20)27)25(28)19-12-13-23(30-2)24(14-19)31-3/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGRZECKNQERCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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